molecular formula C6H8N4 B2789117 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile CAS No. 58876-75-8

3-(3-Amino-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2789117
CAS No.: 58876-75-8
M. Wt: 136.158
InChI Key: MHMTZDHAMDKMIJ-UHFFFAOYSA-N
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Description

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique can provide a detailed view of the conformational dynamics of a molecule and its interactions with its environment, such as a biological receptor. For compounds like 3-(3-amino-1H-pyrazol-1-yl)propanenitrile, MD simulations can be instrumental in understanding its behavior in a physiological context.

In drug discovery research, MD simulations are frequently used to investigate the stability of a ligand within the binding site of a protein. For instance, studies on other pyrazole (B372694) derivatives have utilized MD simulations to validate the stability of compounds within the catalytic domain of target proteins like cyclin-dependent kinase 2 (CDK2) and to explore their binding modes with targets such as Heat Shock Protein 90α (Hsp90α). rsc.orgnih.gov Similarly, computational studies on 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles, which share the aminopyrazole core, have used MD simulations to explore binding mechanisms and selectivity for fibroblast growth factor receptors (FGFR1 and FGFR4). nih.gov

For this compound, MD simulations could be employed to:

Predict its preferred conformation in different solvents.

Analyze its interaction patterns if docked into a putative biological target.

Assess the stability of the ligand-protein complex over time, providing insights into binding affinity.

Identify key amino acid residues that are crucial for binding, which can guide future structural modifications.

These simulations offer a dynamic perspective that complements static modeling techniques like molecular docking. eurasianjournals.com

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and the closely related Quantitative Structure-Activity Relationships (QSAR) are computational modeling techniques that aim to correlate the chemical structure of a compound with its reactivity or biological activity. ej-chem.orgijsdr.org These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an experimentally measured outcome.

While specific QSRR models for this compound have not been reported, the pyrazole scaffold is the subject of numerous QSAR studies for various applications. For example, 2D and 3D-QSAR models have been developed for pyrazole derivatives to predict their efficacy as anticancer and antimicrobial agents. ijsdr.orgnih.govresearchgate.net

Key aspects of QSAR/QSRR studies on related pyrazole derivatives include:

Model Development: Researchers generate various molecular descriptors for a series of related compounds and use statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives successfully identified descriptors related to the adjacency and distance matrix that influenced their activity as EGFR kinase inhibitors. nih.gov

Model Validation: The robustness and predictive power of the model are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.netnih.gov

Structural Optimization: 3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate 3D contour maps. These maps highlight regions where modifications to the molecule's structure would likely enhance or diminish its activity. Such models have been successfully used to guide the design of novel aminopyrazole analogs as Hsp90 inhibitors. rsc.org

A hypothetical QSRR study for this compound and its derivatives could correlate structural features with chemical reactivity, such as pKa, reaction rates, or stability. A QSAR study could correlate these features with a specific biological activity, providing a valuable tool for designing more potent and selective analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTZDHAMDKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 3 3 Amino 1h Pyrazol 1 Yl Propanenitrile

Reactions Involving the Nitrile Moiety

The propanenitrile substituent attached to the N-1 position of the pyrazole (B372694) ring features a carbon-nitrogen triple bond. The inherent polarity of this cyano group, with an electrophilic carbon atom, makes it a prime target for various nucleophilic reactions and transformations. libretexts.org

Nucleophilic Additions and Substitutions at the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents. For instance, Grignard reagents (R-MgX) can add across the triple bond to form an intermediate imine salt. Subsequent aqueous workup and hydrolysis of this intermediate would yield a ketone, providing a pathway to convert the nitrile into a carbonyl-containing derivative. libretexts.org

Another significant reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. In the case of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile, this transformation would yield 1-(3-aminopropyl)-1H-pyrazol-3-amine, adding a second primary amino group to the molecule at the terminus of the propyl chain. libretexts.org

Table 1: Nucleophilic Reactions at the Nitrile Moiety
Reaction TypeReagentsIntermediateFinal Product
Grignard Reaction1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺Imine saltKetone (e.g., 1-(3-Amino-1H-pyrazol-1-yl)butan-2-one)
Reduction1. LiAlH₄ 2. H₂OImine anion complexPrimary Amine (1-(3-Aminopropyl)-1H-pyrazol-3-amine)

Transformations Leading to Amide and Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield an amide and, upon further reaction, a carboxylic acid. libretexts.org This two-step conversion is a common and versatile method for derivatization.

Amide Formation : Partial hydrolysis, often achieved under controlled conditions, will convert the nitrile into 3-(3-Amino-1H-pyrazol-1-yl)propanamide. The synthesis of a related compound, 3-[3-(2-Pyrid-yl)-1H-pyrazol-1-yl]propan-amide, demonstrates the viability of this transformation within the pyrazole system. nih.gov

Carboxylic Acid Formation : Complete hydrolysis, typically requiring more stringent conditions such as heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), will transform the nitrile group into a carboxylic acid, yielding 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid. libretexts.org If basic hydrolysis is used, the initial product is the carboxylate salt, which requires acidification with a strong acid to protonate it to the final carboxylic acid form. libretexts.org

These derivatives are valuable intermediates for further synthesis, such as the formation of esters or more complex amide structures via coupling reactions. beilstein-journals.org

Reactivity of the Amino Group

The exocyclic amino group at the C-3 position of the pyrazole ring is a nucleophilic center and a key site for derivatization. mdpi.com Its reactivity is characteristic of primary aromatic amines, enabling a wide range of functionalization reactions.

Acylation and Alkylation Reactions

The nucleophilic nature of the 3-amino group allows it to readily react with acylating agents. Treatment with acid chlorides or anhydrides typically results in the formation of the corresponding N-acyl derivative (an amide). For example, reaction with an acyl chloride like chloroacetyl chloride would be expected to yield N-(1-(2-cyanoethyl)-1H-pyrazol-3-yl)-2-chloroacetamide, a reaction demonstrated in the closely related 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. mdpi.com Similarly, direct condensation with carboxylic acids using coupling agents is a common method to form pyrazole amides. mdpi.comnih.gov

Alkylation of the exocyclic amino group is also possible but can be complicated by competing alkylation at the N-2 position of the pyrazole ring. However, chemoselective methods for N-monoalkylation of similar aminoheterocycles, such as aminopyridines, have been developed using reagents like sodium borohydride (B1222165) in the presence of carboxylic acids or aldehydes. researchgate.net

Table 2: Reactions of the Amino Group
Reaction TypeReagentsExpected ProductReference Reaction
AcylationR-COCl (e.g., Acetyl chloride)N-(1-(2-cyanoethyl)-1H-pyrazol-3-yl)acetamideAcylation of aminopyrazole carbonitriles mdpi.com
Reductive Amination (Alkylation)R-CHO, NaBH₄3-(Alkylamino)-1H-pyrazol-1-yl)propanenitrileN-monoalkylation of aminopyridines researchgate.net

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). nih.govmnstate.edubyjus.com This process converts the amino group into a diazonium salt, 1-(2-cyanoethyl)-1H-pyrazol-3-diazonium chloride.

Aryl diazonium salts are highly versatile synthetic intermediates. masterorganicchemistry.com Although they can be unstable, they are susceptible to displacement by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing a range of substituents in place of the original amino group. wikipedia.org While the strongly acidic conditions required for diazotization can be challenging for some sensitive heterocyclic systems, this pathway remains a cornerstone for the functionalization of aromatic amines. nih.gov

Key Sandmeyer transformations include:

Chlorination : Reaction with CuCl yields 3-chloro-1-(2-cyanoethyl)-1H-pyrazole. masterorganicchemistry.com

Bromination : Reaction with CuBr yields 3-bromo-1-(2-cyanoethyl)-1H-pyrazole. masterorganicchemistry.com

Cyanation : Reaction with CuCN yields 1H-pyrazole-1,3-dicarbonitrile, 1-(2-cyanoethyl) derivative. masterorganicchemistry.com

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophilic aromatic substitution (SEAr) is influenced by the substituents it bears. nih.gov In this compound, the ring is substituted with a strongly electron-donating amino group at C-3 and an electron-withdrawing N-propanenitrile group at N-1.

The 3-amino group is a powerful activating group that increases the electron density of the pyrazole ring through resonance, making it more susceptible to electrophilic attack than unsubstituted pyrazole. masterorganicchemistry.com Conversely, the N-alkyl substituent is generally deactivating. The activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the C-4 position, which is the most electron-rich site in 3-aminopyrazoles. scribd.comimperial.ac.uk

Potential electrophilic substitution reactions include:

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to the selective formation of the 4-bromo or 4-chloro derivative, respectively.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is the standard condition for nitration, which would be expected to introduce a nitro group at the C-4 position. scribd.com

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, again, likely at the C-4 position. scribd.com

The enhanced nucleophilicity of the pyrazole ring due to the amino group facilitates these transformations, allowing for the synthesis of various 4-substituted derivatives.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

While 1,3-dipolar cycloaddition is a primary method for the initial synthesis of the pyrazole ring from components like alkynes and nitrile imines or diazoalkanes, the fully formed pyrazole ring in this compound can also participate in cycloaddition reactions, albeit less commonly. nih.govchim.it In these cases, the pyrazole double bonds can act as the dipolarophile, reacting with a 1,3-dipole.

For instance, derivatives of pyrazolo[1,5-a]pyrimidines, which can be synthesized from the title compound, have been shown to undergo 1,3-dipolar cycloaddition reactions. In one study, the C=C double bond of the pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives reacted with arylnitrile oxides to yield isoxazoline-fused heterocycles. sctunisie.org This indicates that the heterocyclic systems derived from this compound can serve as platforms for further complexity generation via cycloaddition pathways. The reaction is typically carried out by refluxing the pyrazolo[1,5-a]pyrimidine and the nitrile oxide precursor in a solvent like toluene. sctunisie.org

The general mechanism for such reactions is a concerted, pericyclic process where the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile overlap to form a new five-membered ring. wikipedia.org The regioselectivity is governed by the electronic properties and orbital coefficients of the reactants. chim.itwikipedia.org

Electrophilic Aromatic Substitutions (if applicable to specific derivatives)

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. nih.gov Due to the electronic nature of the ring, these substitutions occur preferentially at the C-4 position, which is the most electron-rich carbon atom. scribd.comrrbdavc.orgedwiserinternational.com The presence of the activating amino group at C-3 further enhances the reactivity of the ring towards electrophiles at the C-4 position. Conversely, electrophilic attack at C-3 or C-5 is generally disfavored as it proceeds through a highly unstable, positively charged azomethine intermediate. rrbdavc.org

Common electrophilic substitution reactions applicable to pyrazole derivatives include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) at the C-4 position. scribd.com

Sulfonation: Employing fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) often in the presence of a Lewis acid or in acetic acid to yield 4-halopyrazoles.

Vilsmeier-Haack Formylation: Using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C-4 position. scribd.com

The N-1 propanenitrile substituent is generally electron-withdrawing and, along with protonation of the ring nitrogens under strong acidic conditions, can deactivate the ring towards electrophilic attack. However, the powerful activating effect of the C-3 amino group typically governs the regiochemical outcome, directing substitution to the C-4 position.

Formation of Fused Heterocyclic Systems

The most significant and widely exploited reactivity of this compound lies in its use as a building block for fused heterocyclic systems. The 1,2-diamine-like arrangement of the endocyclic N-2 nitrogen and the exocyclic C-3 amino group allows for facile cyclocondensation reactions with 1,3-dielectrophiles to form a variety of fused pyrazole derivatives.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are a prominent class of compounds synthesized from 3-aminopyrazole (B16455) precursors. The synthesis involves the annulation of a pyrimidine ring onto the pyrazole core. This is typically achieved by reacting the aminopyrazole with a three-carbon dielectrophilic fragment. nih.govnih.gov

A standard and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the reaction of this compound with β-dicarbonyl compounds, such as β-diketones or their enamine/enone derivatives. sctunisie.orgnih.gov The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by a cyclizative condensation involving the pyrazole's N-2 atom and the second carbonyl group, with the elimination of two water molecules. sctunisie.org The reaction is often catalyzed by a small amount of acid and carried out in a refluxing solvent like ethanol (B145695) or acetic acid. sctunisie.orgnih.gov

When using unsymmetrical β-diketones, the reaction can potentially lead to two regioisomeric products, although one isomer often predominates due to the differing reactivity of the two electrophilic centers. nih.gov

Reactant 1Reactant 2 (β-Diketone/Enone)ProductConditions
This compoundAcetylacetone (2,4-Pentanedione)3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)propanenitrileAcetic Acid, Reflux
This compoundBenzoylacetone3-(5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)propanenitrileEthanol, Acetic Acid (cat.), Reflux
This compound3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone)3-(7-Phenylpyrazolo[1,5-a]pyrimidin-3-yl)propanenitrileAcetic Acid, Reflux

Methylene-active compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) are also valuable reagents for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. These reagents provide a three-carbon chain equivalent to build the pyrimidine ring.

The reaction of 3-aminopyrazoles with malononitrile, often in the presence of an organic base like triethylamine (B128534) or piperidine (B6355638) in ethanol, leads to the formation of 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. nih.gov The reaction likely proceeds through a series of Michael addition, cyclization, and elimination steps. nih.gov Similarly, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which is structurally related to the title compound, is a known precursor for pyrazolo[1,5-a]pyrimidine synthesis. ekb.eg The dimerization of malononitrile can also produce precursors that react with hydrazine (B178648) to form aminopyrazoles, which are then used in subsequent heterocyclization reactions. researchgate.net

Reactant 1Reactant 2Product TypeConditions
This compoundMalononitrile7-Amino-3-(2-cyanoethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrileEthanol, Triethylamine, Reflux
This compoundEthyl Cyanoacetate7-Amino-3-(2-cyanoethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-oneSodium Ethoxide, Ethanol, Reflux
This compoundDiethyl Malonate3-(2-Cyanoethyl)pyrazolo[1,5-a]pyrimidine-5,7-diolSodium Ethoxide, Ethanol, Reflux

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile, which is crucial for elucidating the precise structure and connectivity of its atoms, is not available in the public domain.

Advanced ¹H and ¹³C NMR Experiments (e.g., 2D NMR, HMBC, HSQC)

A search for advanced 2D NMR data, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), for this compound yielded no specific experimental results. These techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the molecular structure, but such studies on this particular molecule have not been published.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available in surveyed scientific literature. IR spectroscopy would be used to identify characteristic vibrations of its functional groups, such as the amine (N-H), nitrile (C≡N), and pyrazole (B372694) ring vibrations. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. However, dedicated studies reporting these spectra could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the nominal molecular weight is known, detailed mass spectrometry (MS) analysis, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation pattern studies to understand the molecule's stability and decomposition pathways, has not been reported for this compound.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination

There are no published reports on the synthesis of single crystals of this compound or any subsequent analysis using single-crystal X-ray diffraction (XRD). This technique is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformation.

Crystal Packing Analysis and Intermolecular Interactions

As no crystal structure has been determined, an analysis of the crystal packing and the specific intermolecular interactions (such as hydrogen bonding or π-stacking) that govern the solid-state architecture of this compound cannot be performed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of single-crystal XRD data. Since no crystallographic data for this compound has been published, a Hirshfeld surface analysis has not been conducted.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For "this compound," this analysis is employed to confirm that the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) align with the theoretical values calculated from its molecular formula, C₆H₈N₄.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. The molecular weight of this compound is 136.16 g/mol . The expected percentages for carbon, hydrogen, and nitrogen are derived from these values.

Theoretical Elemental Composition:

Carbon (C): 52.93%

Hydrogen (H): 5.92%

Nitrogen (N): 41.15%

In a typical experimental procedure, a sample of the compound is combusted in a controlled environment, and the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are quantitatively measured. These measurements are then used to calculate the percentage of each element present in the original sample.

The comparison between the theoretical and experimentally determined values is a critical indicator of the compound's purity. A close correlation between these figures suggests that the synthesized compound is pure and has the correct atomic composition. Significant deviations could indicate the presence of impurities, residual solvents, or that the synthesized compound is not the intended one.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)52.93Data not available
Hydrogen (H)5.92Data not available
Nitrogen (N)41.15Data not available

This table is designed to be interactive. In a research setting, the "Experimental %" column would be populated with the data obtained from an elemental analyzer. The close agreement between the theoretical and experimental percentages would serve as a crucial piece of evidence in the structural confirmation and purity assessment of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. ysu.am It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with a high degree of accuracy. ysu.am For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have proven effective in elucidating structural and electronic details. dntb.gov.uamdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile, this process would involve finding the minimum energy conformation of both the pyrazole ring and the flexible propanenitrile side chain.

Computational studies on the parent 3-aminopyrazole (B16455) (3AP) molecule have established its optimized geometry. The calculations confirm that the 3-aminopyrazole tautomer is energetically more stable than the 5-aminopyrazole tautomer by approximately 10.7 kJ mol⁻¹. researchgate.net This stability is a key factor influencing its chemical behavior. researchgate.net The optimized geometric parameters for 3-aminopyrazole, calculated at the B3LYP/6-311++G(d,p) level of theory, provide a baseline for understanding the bond lengths and angles within the pyrazole core of the title compound.

The propanenitrile side chain introduces conformational flexibility. A full conformational analysis would involve rotating the bonds between N1-C, C-C, and C-CN to identify all possible staggered and eclipsed conformations and determine their relative energies. It is expected that the most stable conformer would minimize steric hindrance between the side chain and the pyrazole ring, likely adopting a staggered arrangement.

Table 1: Selected Optimized Geometrical Parameters of 3-Aminopyrazole (Analogue)

Calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
N1–N21.353
N2–C31.341
C3–C41.411
C4–C51.378
C5–N11.352
C3–N(amino)1.372
Bond Angles
C5–N1–N2112.5
N1–N2–C3104.9
N2–C3–C4111.9
C3–C4–C5105.5
C4–C5–N1105.2

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energies: The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For pyrazole-based systems, the HOMO is typically localized on the electron-rich regions, such as the amino group and the pyrazole ring, while the LUMO is often distributed over the more electron-deficient parts of the molecule. In this compound, the HOMO is expected to have significant contributions from the aminopyrazole ring, and the LUMO would likely involve the cyano group and the pyrazole ring system. DFT calculations on related pyrazolo[1,5-a]pyrimidine (B1248293) systems show HOMO levels around -4.2 to -4.4 eV and LUMO levels around -1.9 to -2.0 eV, resulting in energy gaps between 2.2 and 2.4 eV. researchgate.net

Table 2: Representative Frontier Orbital Energies for Pyrazole-Based Systems

ParameterEnergy (eV)
HOMO Energy~ -4.3
LUMO Energy~ -1.9
HOMO-LUMO Gap (ΔE)~ 2.4

Data derived from related pyrazolo[1,5-a]pyrimidine systems for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ysu.am In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the cyano group and the pyridine-like nitrogen (N2) of the pyrazole ring. The amino group would also contribute to the negative potential. The hydrogen atoms of the amino group and the N-H of the pyrazole ring would represent areas of positive electrostatic potential. This map is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have been successfully applied to predict ¹H and ¹³C NMR chemical shifts for pyrazole derivatives. mdpi.com

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for an Aminopyrazole Analogue

AtomPredicted Chemical Shift (ppm)
C3 (amino-substituted)~150-155
C4~90-95
C5~130-135

Values are illustrative, based on general knowledge of pyrazole NMR spectroscopy and related computational studies.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed pathway and identify the factors that control its outcome.

Transition State Elucidation for Key Synthetic Steps

The synthesis of this compound typically involves two key steps: the formation of the 3-aminopyrazole ring and the subsequent N-alkylation with acrylonitrile (B1666552) (cyanoethylation).

Applications As a Versatile Synthetic Building Block in Chemical Disciplines Excluding Clinical/biological

Precursor for Diverse Organic Molecules and Heterocyclic Scaffolds

The bifunctional nature of 3-(3-amino-1H-pyrazol-1-yl)propanenitrile, containing both a nucleophilic amino group and the versatile pyrazole (B372694) core, makes it an ideal precursor for the synthesis of a wide range of organic molecules, particularly fused heterocyclic systems. The amino group can readily react with various electrophiles, leading to the formation of larger, more complex structures.

For instance, the exocyclic amino group of the pyrazole ring is a key reactive site for building pyrazolo-fused heterocycles. While extensive research has detailed the use of isomeric aminopyrazoles in synthesizing fused systems like pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions, the specific utility of this compound follows similar principles of reactivity. nih.govresearchgate.netresearchgate.net The primary amino group can act as a nucleophile to attack electrophilic centers, initiating a sequence of reactions that result in the formation of new rings fused to the pyrazole core.

Role in Ligand Design for Coordination Chemistry

The structural arrangement of this compound makes it a promising candidate for use in coordination and organometallic chemistry. The pyrazole ring itself is a well-established motif in the design of ligands for transition metal complexes. mdpi.com

Specifically, the 3-aminopyrazole (B16455) moiety can function as a bidentate ligand. The nitrogen atom at the 2-position of the pyrazole ring and the nitrogen atom of the 3-amino group can together form a stable five-membered chelate ring upon coordination to a metal center. This N,N-bidentate chelation is a common binding mode for aminopyrazole derivatives and is crucial for the formation of stable transition metal complexes. nih.gov The propanenitrile tail at the N1 position offers a site for further functionalization, allowing for the synthesis of more elaborate ligand architectures or for tuning the steric and electronic properties of the resulting metal complex.

While the direct application of this compound in catalysis is not extensively documented in the reviewed literature, complexes derived from aminopyrazole ligands are known to have catalytic applications. The stable coordination environment provided by the pyrazole-based framework can support catalytically active metal centers. By modifying the substituents on the pyrazole ring or the N1-side chain, it is possible to modulate the catalytic activity and selectivity of the corresponding metal complexes for various organic transformations.

Intermediate in the Synthesis of Complex Chemical Architectures beyond Medicinal Applications

The utility of this compound as a synthetic intermediate is highlighted in its role in constructing elaborate molecular structures. An example of its application can be seen in multi-step syntheses where the aminopyrazole core is sequentially elaborated. acs.org

One significant synthetic transformation involves the nucleophilic aromatic substitution reaction where the 3-amino group acts as the nucleophile. For example, it can be reacted with activated pyrimidine (B1678525) derivatives to form more complex heterocyclic systems. This reaction demonstrates the compound's value in building molecules that link different heterocyclic cores together.

A representative reaction is its condensation with a substituted fluoropyrimidine, as detailed in the table below.

Reactant 1Reactant 2ProductReaction Type
This compoundSubstituted 4-chloro-5-fluoropyrimidineN-(Pyrazol-3-yl)pyrimidin-4-amine derivativeNucleophilic Aromatic Substitution

This type of sequential reaction chemistry underscores the compound's importance as a scaffold upon which significant molecular complexity can be built, independent of the final application of the target molecule.

Potential in Materials Science Research

The functional groups present in this compound suggest its potential as a monomer or precursor in materials science, although this area remains largely unexplored in the available literature. The primary amino group and the nitrile group are both reactive handles that can be utilized in polymerization reactions.

For instance, the amino group can participate in step-growth polymerization with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides, polyimides, or polyureas, respectively. The nitrile group can also undergo polymerization or be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used for further material modification. These potential pathways could lead to the development of functional polymers with tailored properties, though specific research applying this compound for these purposes has not been prominently reported.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)propanenitrile presents a significant challenge in regioselectivity. The direct N-alkylation of the 3-aminopyrazole (B16455) precursor, an unsymmetrical heterocycle, can lead to a mixture of N1 and N2 substituted isomers. nih.govnih.gov Therefore, a primary research goal is the development of synthetic methods that provide the desired N1-substituted product with high selectivity and yield.

One promising approach is the cyanoethylation of 3-aminopyrazole, which involves a Michael addition reaction with acrylonitrile (B1666552). wikipedia.org This reaction is typically base-catalyzed. wikipedia.org Future investigations should focus on optimizing reaction conditions, such as solvent, temperature, and the nature of the catalyst, to maximize the N1/N2 isomer ratio. Phase-transfer catalysis, which has been studied for the cyanoethylation of other pyrazoles, could offer a pathway to improved selectivity and efficiency. researchgate.net

An alternative strategy involves the use of 3-chloropropionitrile (B165592) as the alkylating agent. wikipedia.org Systematic studies comparing different bases and solvent systems are needed to control the regioselectivity of this S_N2 reaction. researchgate.net Recent advances in catalyst-controlled alkylation, including the use of engineered enzymes, have shown remarkable success in achieving unprecedented regioselectivity (>99:1) for pyrazole (B372694) alkylations and could be explored for this specific transformation. nih.govnih.govacs.org

Furthermore, constructing the pyrazole ring on a precursor that already contains the cyanoethyl group represents another viable direction. For instance, the reaction of β-cyanoethylhydrazine with a suitable three-carbon 1,3-dielectrophilic synthon could circumvent the issue of N-alkylation regioselectivity entirely. orgsyn.orgchim.it The development of novel synthons for this purpose would be a valuable contribution.

Synthetic Strategy Key Research Focus Potential Advantages
Direct Cyanoethylation Optimization of catalysts (e.g., phase-transfer) and conditions.Atom economy, straightforward procedure.
Enzyme-Catalyzed Alkylation Screening and engineering of alkyltransferase enzymes.Exceptionally high regioselectivity, green chemistry approach. nih.gov
Ring Synthesis Reaction of β-cyanoethylhydrazine with novel 1,3-dielectrophiles.Unambiguous regiochemical outcome, potential for diverse substitution. orgsyn.orgchim.it
Protecting Group Strategy Temporary protection of one ring nitrogen to direct alkylation.Controlled regioselectivity, though it adds steps to the synthesis.

Exploration of Underexplored Reaction Pathways and Derivatization Strategies

This compound possesses two key functional groups—the exocyclic amino group and the terminal nitrile—that serve as handles for extensive derivatization. The amino group imparts nucleophilic character and activates the C4 position of the pyrazole ring toward electrophilic substitution. researchgate.net The nitrile group can undergo a variety of transformations, including hydrolysis and reduction.

Future research should systematically explore the reactivity of the amino group. This includes reactions such as acylation, sulfonation, and condensation with various carbonyl compounds to form Schiff bases, which can then be used to synthesize more complex heterocyclic systems. scirp.org The diazotization of the amino group to form a diazonium salt would open pathways to a wide array of C5-substituted pyrazoles through Sandmeyer-type reactions.

The nitrile group offers complementary reaction pathways. It can be hydrolyzed to the corresponding carboxylic acid or amide, or it can be reduced to form 3-(3-amino-1H-pyrazol-1-yl)propan-1-amine, a diamine building block. The transformation of cyanoethylpyrazoles into aminopropylpyrazoles has been previously explored for other pyrazole derivatives. researchgate.net Exploring tandem or multicomponent reactions that engage both the amino and nitrile functionalities could lead to the rapid construction of novel and complex molecular scaffolds, such as fused pyrazolo-pyrimidine or pyrazolo-pyridine systems. mdpi.combeilstein-journals.org

Functional Group Reaction Type Potential Products/Derivatives
Amino Group (-NH₂) Acylation / SulfonationAmides, sulfonamides. scirp.org
Diazotization / SubstitutionHalogenated, hydroxylated, or cyano-substituted pyrazoles. scirp.org
Condensation ReactionsSchiff bases, fused heterocycles (e.g., imidazo[1,2-b]pyrazoles). scirp.org
C-H FunctionalizationC4-substituted derivatives via electrophilic substitution. researchgate.net
Nitrile Group (-CN) HydrolysisCarboxylic acids, amides.
ReductionPrimary amines (e.g., aminopropylpyrazoles). researchgate.net
CycloadditionTetrazoles (via reaction with azides).

Advanced Spectroscopic Characterization of Complex Derivatives

A thorough spectroscopic characterization is fundamental to confirming the structure of newly synthesized compounds derived from this compound. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are routine, future work should leverage advanced methods to resolve complex structural questions, particularly the unambiguous assignment of N1 and N2 isomers. rsc.orgnih.govresearchgate.net

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for this purpose. Specifically, ¹H-¹⁵N HMBC experiments can provide definitive evidence for the site of N-alkylation by observing correlations between the protons of the propanenitrile chain and the ring nitrogen atoms. researchgate.net For solid derivatives, single-crystal X-ray diffraction would provide unequivocal structural proof and offer insights into intermolecular interactions in the solid state. nih.gov

For more complex derivatives, especially those that might exist as tautomeric mixtures or have intricate hydrogen bonding networks, advanced characterization will be necessary. Solid-state NMR (CP-MAS) and variable-temperature NMR studies in solution can provide dynamic and structural information about tautomeric equilibria. researchgate.net Vibrational spectroscopy (FT-IR and Raman) can be used to study hydrogen bonding and other non-covalent interactions, which play a crucial role in the properties of pyrazole-containing materials. nih.gov

Technique Application / Information Gained
¹H-¹⁵N HMBC NMR Unambiguous determination of N1 vs. N2 substitution. researchgate.net
Single-Crystal X-ray Diffraction Definitive molecular structure, bond lengths, bond angles, and packing. nih.gov
Solid-State NMR (CP-MAS) Characterization of structure and tautomerism in the solid state. researchgate.net
Variable-Temperature NMR Study of dynamic processes, such as tautomerism or conformational changes.
FT-IR / Raman Spectroscopy Identification of functional groups and study of intermolecular hydrogen bonding. nih.gov

In-Depth Theoretical and Computational Studies of Reactivity and Structure

Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing deep insights into the structure, reactivity, and electronic properties of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations should be a cornerstone of future research in this area.

A primary focus for computational studies should be the investigation of the regioselectivity of synthesis. By calculating the transition state energies for the N1 and N2 alkylation pathways, researchers can predict and rationalize the observed isomer ratios under various conditions. nih.gov DFT calculations can also clarify the tautomeric preferences of the 3-aminopyrazole precursor, which is crucial as the stability of tautomers can be highly dependent on substituents and the surrounding medium (gas phase vs. solvent). researchgate.netresearchgate.net

Furthermore, computational methods can be used to predict the reactivity of the target molecule. Calculation of local reactivity descriptors, such as Fukui functions and molecular electrostatic potential (MESP) maps, can identify the most probable sites for electrophilic and nucleophilic attack, guiding synthetic derivatization efforts. researchgate.netbiointerfaceresearch.com Theoretical predictions of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can serve as a valuable aid in the characterization and structural confirmation of new experimental products. mdpi.com

Computational Method Research Focus Expected Insights
DFT Geometry Optimization Tautomeric equilibrium of 3-aminopyrazole; Conformations of derivatives.Relative stability of tautomers and conformers. researchgate.net
Transition State Theory N1 vs. N2 alkylation reaction pathways.Prediction and rationalization of synthetic regioselectivity. nih.gov
Fukui Functions / MESP Mapping of electrophilic and nucleophilic sites.Prediction of chemical reactivity for derivatization. researchgate.netbiointerfaceresearch.com
TD-DFT Calculation of electronic transitions.Prediction of UV-Vis absorption spectra for potential dye applications.
NMR/IR Spectra Simulation Prediction of ¹H/¹³C chemical shifts and vibrational frequencies.Aid in the structural elucidation of new compounds. mdpi.com

Investigation of New Applications as a Chemical Building Block in Emerging Fields (non-biological focus)

Given its array of functional groups, this compound is a promising precursor for novel materials, with applications beyond the traditional biological focus of many pyrazole derivatives.

In materials science , the compound could be used to synthesize novel dyes or functional polymers. The pyrazole ring is a component in some azo dyes, and the amino group on the target molecule could be diazotized and coupled with other molecules to create new colorants. mdpi.com The nitrile and amino groups could also serve as reactive sites for polymerization or for grafting onto polymer backbones to create functional materials with unique properties. Dimerization of aminopyrazoles through C-H/N-H coupling has been shown to produce pyrazole-fused pyridazines and pyrazines with fluorescent properties, suggesting a potential application in optoelectronic materials. mdpi.com

In coordination chemistry , the molecule is a potential multi-dentate ligand. The two adjacent ring nitrogens, characteristic of the pyrazole scaffold, along with the exocyclic amino group, can coordinate to metal centers. Future research could involve the synthesis and characterization of metal complexes containing this ligand. These complexes could then be investigated for catalytic activity, magnetic properties, or as precursors for metal-organic frameworks (MOFs).

Finally, the high nitrogen content and the potential for introducing nitro groups onto the pyrazole ring suggest that derivatives of this compound could be investigated as energetic materials . DFT studies on aminonitropyrazoles have been conducted to evaluate their performance properties and thermal stability. researchgate.net

Emerging Field Potential Application Rationale / Research Direction
Materials Science Synthesis of novel dyes and pigments.Use of the amino group for diazotization and coupling reactions. mdpi.com
Precursors for fluorescent materials.Dimerization or cyclization reactions to form extended π-systems. mdpi.com
Coordination Chemistry Polydentate ligands for metal complexes.Coordination via ring nitrogens and the exocyclic amino group.
Precursors for catalysts or MOFs.Synthesis of well-defined metal-organic structures.
Energetic Materials High-nitrogen precursors.Derivatization via nitration of the pyrazole ring. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:
  • Cyclocondensation : Acetylenic ketones react with hydrazines under basic conditions to form the pyrazole core .

  • Nitrile Functionalization : Substitution reactions at the nitrile group require careful pH control (e.g., using NaHCO₃) to prevent hydrolysis to carboxylic acids .

  • Key Parameters : Temperature (0–50°C), solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., piperidine) significantly impact yields. Evidence from similar compounds shows yields ranging from 60% to 88% under optimized conditions .

    • Data Table :
Reaction TypeReagents/ConditionsYield RangeKey Challenges
CyclocondensationHydrazine, THF, 50°C70–85%Byproduct formation from over-oxidation
SubstitutionNaBH₄, LiAlH₄, RT60–75%Competing reduction of nitrile

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The pyrazole ring protons (δ 5.9–6.2 ppm) and nitrile carbon (δ ~110 ppm) are diagnostic. Aromatic protons in substituted derivatives appear at δ 7.6–8.0 ppm .
  • IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group, while NH₂ stretches (3300–3500 cm⁻¹) validate the amino group .
  • MS : The molecular ion [M⁺] at m/z 178 (C₇H₁₀N₄) and fragment ions (e.g., m/z 130 from pyrazole ring cleavage) are critical for validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize the molecular geometry and compare calculated NMR/IR spectra with experimental data to identify discrepancies (e.g., tautomerism in the pyrazole ring) .

  • SHELX Refinement : Use SHELXL for high-resolution crystallographic data to resolve ambiguities in hydrogen bonding or disorder .

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational predictions to assign stereochemistry in chiral derivatives .

    • Case Study :
      A study on a similar pyrazole derivative used DFT to explain unexpected NOE correlations in NMR, revealing a non-planar conformation stabilized by intramolecular hydrogen bonds .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

  • Methodological Answer :
  • Directing Groups : The amino group at position 3 directs electrophilic substitution to position 5. For example, bromination with NBS selectively targets this site .

  • Protection-Deprotection : Protect the amino group with Boc anhydride to enable reactions at other positions, followed by acidic deprotection .

  • Catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) leverages the boronate ester at position 5 for aryl/alkenyl group introduction .

    • Data Table :
ReactionRegioselectivityYieldReference
Bromination5-position80%
Suzuki Coupling5-position65–75%

Q. How do structural modifications influence biological activity in kinase inhibition assays?

  • Methodological Answer :
  • SAR Studies : Replace the nitrile with amides or esters to modulate lipophilicity. For example, the nitrile in this compound enhances binding to ATP pockets in kinases .

  • In Vitro Assays : Test derivatives against JAK2 or EGFR kinases using fluorescence polarization. IC₅₀ values correlate with substituent electronegativity (e.g., fluoro > chloro) .

  • In Vivo Validation : Use murine xenograft models to assess pharmacokinetics (e.g., bioavailability improved by methyl ester prodrugs) .

    • Data Table :
DerivativeSubstituentIC₅₀ (JAK2)LogP
Nitrile–CN12 nM1.8
Amide–CONH₂45 nM0.9

Q. What experimental precautions mitigate side reactions during nitrile group transformations?

  • Methodological Answer :
  • Moisture Control : Use anhydrous solvents (e.g., DCM, THF) and inert atmospheres to prevent hydrolysis to carboxylic acids .
  • Catalyst Selection : Employ Raney Ni for selective hydrogenation of nitriles to amines without reducing the pyrazole ring .
  • Purification : Flash chromatography (cyclohexane/EtOAc gradients) effectively isolates nitrile-containing products from polar byproducts .

Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under basic conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Studies show the nitrile group is stable at pH 7–9 but hydrolyzes rapidly above pH 10. Use buffered conditions (pH 8.5) for reactions requiring base .
  • Alternative Routes : Replace aqueous bases with solid-supported reagents (e.g., polymer-bound K₂CO₃) to minimize hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.